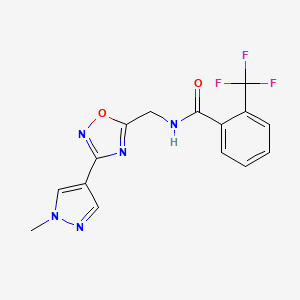![molecular formula C15H17N5O4 B2964728 (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile CAS No. 1191237-80-5](/img/structure/B2964728.png)
(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remdesivir O-desphosphate acetonide is an intermediate compound used in the synthesis of the antiviral drug remdesivir. Remdesivir is a broad-spectrum antiviral medication that has gained significant attention for its use in treating COVID-19. Remdesivir O-desphosphate acetonide plays a crucial role in the multi-step synthesis process of remdesivir, contributing to its overall efficacy and stability .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Remdesivir O-desphosphate acetonide impurity, is the RNA-dependent RNA polymerase (RdRp) enzyme complex of the SARS-CoV-2 virus . This enzyme complex is crucial for the replication of the viral genome .
Mode of Action
Remdesivir O-desphosphate acetonide impurity is a nucleoside analogue . It interferes with the action of the viral RdRp and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .
Biochemical Pathways
The compound affects the viral replication pathway. By inhibiting the RdRp enzyme complex, it prevents the synthesis of new viral RNA strands, thereby disrupting the replication of the virus .
Pharmacokinetics
Remdesivir O-desphosphate acetonide impurity undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This metabolite is detected in peripheral blood mononuclear cells and is ultimately renally eliminated as the plasma metabolite GS-441524 . Following single-dose intravenous administration, Remdesivir and its metabolites exhibit linear pharmacokinetics .
Result of Action
The result of the compound’s action is a significant reduction in viral RNA production, which leads to a decrease in viral replication . This can lead to a reduction in the severity and duration of SARS-CoV-2 infection .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Remdesivir O-desphosphate acetonide impurity are not well-studied. As an impurity of Remdesivir, it may share some biochemical characteristics with the parent compound. Remdesivir is known to interact with viral RNA-dependent RNA polymerase, inhibiting viral replication
Cellular Effects
The cellular effects of Remdesivir O-desphosphate acetonide impurity are not well-documented. As an impurity of Remdesivir, it may have similar effects on cells. Remdesivir has been shown to inhibit viral replication in cells, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Remdesivir O-desphosphate acetonide impurity is not well-understood. As an impurity of Remdesivir, it may share some mechanisms of action with the parent compound. Remdesivir is known to inhibit viral RNA-dependent RNA polymerase, preventing viral replication
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of remdesivir O-desphosphate acetonide involves several steps, starting from tribenzyl protected lactol. The key steps include oxidation to the corresponding lactone, followed by various protection and deprotection steps to achieve the desired intermediate . The reaction conditions typically involve the use of reagents such as n-butyllithium, trimethylsilyl trifluoromethanesulfonate, and trimethylsilyl cyanide under controlled temperatures .
Industrial Production Methods: Industrial production of remdesivir O-desphosphate acetonide follows similar synthetic routes but is optimized for large-scale production. This involves the use of chiral separation techniques to improve yields and
Properties
CAS No. |
1191237-80-5 |
|---|---|
Molecular Formula |
C15H17N5O4 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
(4R)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile |
InChI |
InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19)/t9?,11?,12?,15-/m0/s1 |
InChI Key |
IJCOKJGMVJGKBB-YAUIDTMTSA-N |
SMILES |
CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
Isomeric SMILES |
CC1(OC2C(O[C@@](C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2964647.png)
![(2E)-N-[4-(1H-pyrazol-3-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2964650.png)
![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)


![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)

![(2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2964664.png)
![N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2964665.png)


![Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2964668.png)
